molecular formula C28H39N3O2 B1230516 (Rac)-SNC80

(Rac)-SNC80

Cat. No.: B1230516
M. Wt: 449.6 g/mol
InChI Key: KQWVAUSXZDRQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-SNC80 is an organic compound belonging to the class of diphenylmethanes This compound is characterized by its complex structure, which includes a piperazine ring substituted with dimethyl and prop-2-enyl groups, a methoxyphenyl group, and a diethylbenzamide moiety

Preparation Methods

The synthesis of (Rac)-SNC80 involves multiple steps, typically starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with 1,2-dichloroethane under basic conditions. The resulting piperazine is then alkylated with 2,5-dimethyl-4-prop-2-enyl chloride to introduce the dimethyl and prop-2-enyl groups.

Next, the methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the diethylbenzamide moiety is attached via an amide coupling reaction using N,N-diethylbenzoyl chloride and a base such as triethylamine .

Chemical Reactions Analysis

(Rac)-SNC80 undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of (Rac)-SNC80 involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at both μ- and δ-opioid receptors, leading to analgesic effects. The binding of the compound to these receptors activates intracellular signaling pathways, resulting in the inhibition of pain signals .

Comparison with Similar Compounds

Similar compounds to (Rac)-SNC80 include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVAUSXZDRQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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